2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one
Overview
Description
2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrido[3,2-d]pyrimidine core with an amino group at position 2 and a chlorine atom at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, which yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate can then undergo further reactions to form 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives, which are capable of intramolecular cyclization to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same or similar synthetic routes as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Cyclization Reactions: The compound can participate in intramolecular cyclization reactions to form fused ring systems.
Oxidation and Reduction Reactions: The amino group at position 2 can be involved in oxidation or reduction reactions, leading to different oxidation states of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
Scientific Research Applications
2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, targeting enzymes such as Src tyrosine kinase, EGFR kinase, and cyclin-dependent kinases (CDKs).
Biological Studies: It is used in studies related to its antiproliferative and antitumor activities, making it a candidate for cancer therapy.
Chemical Biology: The compound serves as a tool for studying various biochemical pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as tyrosine kinases and cyclin-dependent kinases. The compound inhibits the activity of these enzymes by binding to their active sites, preventing the phosphorylation of target proteins and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyrido[3,2-d]pyrimidine: Similar structure but with a chlorine atom at position 4 instead of 6.
2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one: Similar structure but with a methyl group at position 6 instead of a chlorine atom.
Uniqueness
2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at position 6 and the amino group at position 2 allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
2-amino-6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c8-4-2-1-3-5(11-4)6(13)12-7(9)10-3/h1-2H,(H3,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLDKZFCEXVVSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(NC2=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659996 | |
Record name | 2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897359-74-9 | |
Record name | 2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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